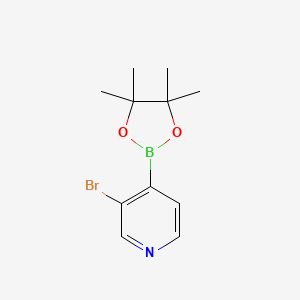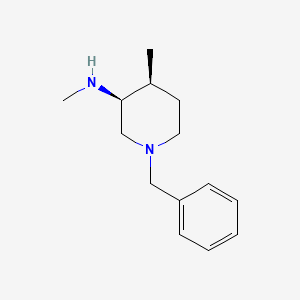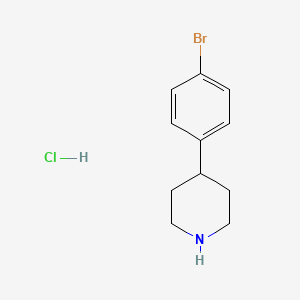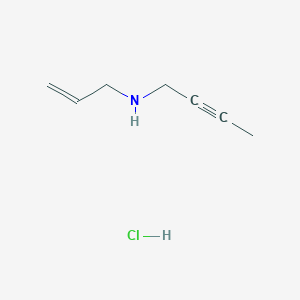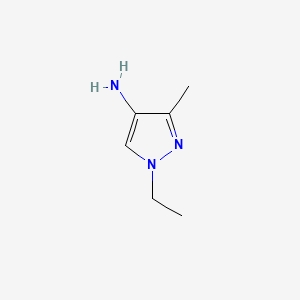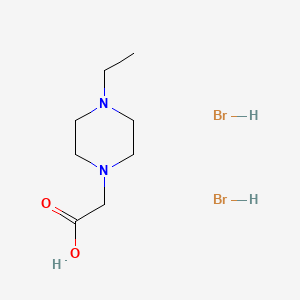
2-(4-乙基哌嗪-1-基)乙酸二氢溴酸盐
描述
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is a chemical compound with the molecular formula C8H18Br2N2O2 and a molecular weight of 334.05 g/mol. It is known for its applications in various fields of research, including pharmacology, medicinal chemistry, and neuroscience. This compound is also referred to as a GABA-B receptor agonist.
科学研究应用
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in studies involving neurotransmitter systems, particularly the GABA-B receptor.
Medicine: Research on this compound includes its potential therapeutic effects on neurological disorders and its role as a GABA-B receptor agonist.
Industry: It is employed in the modification of complex carbohydrates, such as oligosaccharides and polysaccharides.
准备方法
The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide involves several steps. One common synthetic route includes the reaction of 4-ethylpiperazine with bromoacetic acid under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
作用机制
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide involves its interaction with the GABA-B receptor. As a GABA-B receptor agonist, it binds to the receptor and mimics the action of the neurotransmitter gamma-aminobutyric acid (GABA). This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. The molecular targets and pathways involved include the modulation of ion channels and the inhibition of neurotransmitter release.
相似化合物的比较
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide can be compared with other similar compounds, such as:
4-Ethylpiperazine: A precursor in the synthesis of the target compound.
Bromoacetic acid: Another precursor used in the synthetic route.
GABA-B receptor agonists: Other compounds that interact with the GABA-B receptor, such as baclofen and phenibut.
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)acetic acid;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2BrH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDVXBKNDIXZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


